molecular formula C9H12N4O2S B6147014 ({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)thiourea CAS No. 1190096-01-5

({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)thiourea

Cat. No.: B6147014
CAS No.: 1190096-01-5
M. Wt: 240.3
InChI Key:
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Description

({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)thiourea is a complex organic compound that features a pyridine ring substituted with hydroxyl, hydroxymethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)thiourea typically involves the reaction of 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde with thiourea under specific conditions. The reaction is usually carried out in an ethanol solution, where the aldehyde and thiourea are refluxed together for several hours to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)thiourea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield aldehydes or ketones, while reduction of the imine group would produce primary or secondary amines.

Scientific Research Applications

({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)thiourea has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)thiourea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde: A precursor in the synthesis of the target compound.

    Thiourea derivatives: Compounds with similar thiourea moieties that exhibit comparable reactivity.

Uniqueness

({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)thiourea is unique due to its combination of a pyridine ring with hydroxyl, hydroxymethyl, and methyl substitutions, along with a thiourea group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

1190096-01-5

Molecular Formula

C9H12N4O2S

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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